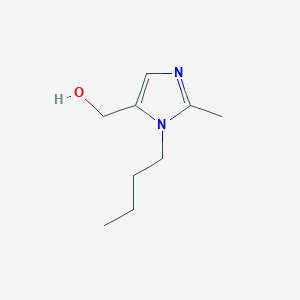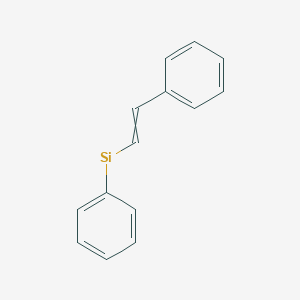![molecular formula C18H20O3 B14275624 4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane CAS No. 139884-79-0](/img/structure/B14275624.png)
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a benzyloxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane typically involves the formation of the dioxane ring followed by the introduction of the benzyloxy and phenyl groups. One common method involves the reaction of benzyl alcohol with a suitable dioxane precursor under acidic conditions to form the benzyloxy group. The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenyl group or the dioxane ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane: shares similarities with other benzyloxy-substituted dioxanes and phenyl-substituted dioxanes.
This compound: is unique due to the specific combination of the benzyloxy and phenyl groups on the dioxane ring, which imparts distinct chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both benzyloxy and phenyl groups provides a versatile platform for further functionalization and exploration in various fields of research.
Propriétés
Numéro CAS |
139884-79-0 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-phenyl-4-(phenylmethoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)13-19-14-17-11-12-20-18(21-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
HTNISDSTGZLJGG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1COCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)

![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)

![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)





![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)

